2-[(6-Ethylpyrimidin-4-yl)amino]propanoic acid
Overview
Description
Scientific Research Applications
Synthesis and Chemical Interactions
- 2-[(6-Ethylpyrimidin-4-yl)amino]propanoic acid has been utilized as a key intermediate in the one-step synthesis of pyrido[2,3-d]pyrimidines, amides, and benzoxazolylethylpyrimidine derivatives. This synthesis is achieved by condensing substituted 3-(2-phenylpyrimidin-5-yl)propanoic acids with aromatic amines in polyphosphoric acid, showcasing its versatility in forming complex heterocyclic structures (Harutyunyan et al., 2015).
Biological and Pharmaceutical Applications
- The compound plays a pivotal role in the discovery and evaluation of novel 4-amino-2-phenylpyrimidine derivatives as potent and orally active GPR119 agonists. These derivatives are instrumental in improving glucose tolerance and demonstrating antidiabetic effects in diabetic mice by enhancing glucose-dependent insulin secretion and preserving pancreatic β-cell function (Negoro et al., 2012).
- It serves as a crucial precursor in the asymmetric synthesis of aminopyrimidine and cyclic guanidine amino acids, with a focus on developing chiral protected amino acids for potential pharmaceutical applications (Möschwitzer et al., 2013).
- A study has explored its role in the synthesis and characterization of novel 1,3-oxazepine derivatives from 6-methyl 2-thiouracil, investigating their potential biological activity against various bacterial strains, indicating its utility in the development of new antimicrobial agents (Mohammad et al., 2017).
Analytical and Material Science Applications
- It has been involved in a spectroscopic and diffractometric study of polymorphism in pharmaceutical compounds, aiding in characterizing different polymorphic forms and assessing their analytical and physical properties (Vogt et al., 2013).
- The compound has been used in the functional modification of polyvinyl alcohol/acrylic acid hydrogels prepared by γ-radiation, demonstrating its potential in creating modified polymers with enhanced thermal stability and promising biological activities for medical applications (Aly & El-Mohdy, 2015).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit immune-activated nitric oxide production .
Mode of Action
It is suggested that the compound may act as a nucleophile, attacking aldehyde carbon . This is based on the understanding that 2-amino-4,6-dimethylpyrimidine can be deprotonated quite easily because the conjugated base is stabilized by resonance .
Biochemical Pathways
It is suggested that the compound may be involved in the inhibition of immune-activated nitric oxide production .
Pharmacokinetics
The compound’s boiling point is reported to be 4246±400 °C at a pressure of 760 Torr, and its density is reported to be 1250±006 g/cm3 .
Result of Action
It is suggested that the compound may inhibit immune-activated nitric oxide production .
Properties
IUPAC Name |
2-[(6-ethylpyrimidin-4-yl)amino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-3-7-4-8(11-5-10-7)12-6(2)9(13)14/h4-6H,3H2,1-2H3,(H,13,14)(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGNZIJHKBJKVQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=N1)NC(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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